molecular formula C12H7NO3S B8429576 4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylic acid

4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylic acid

Cat. No.: B8429576
M. Wt: 245.26 g/mol
InChI Key: SIINIMHTUGVQHA-UHFFFAOYSA-N
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Description

4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C12H7NO3S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7NO3S

Molecular Weight

245.26 g/mol

IUPAC Name

4-oxo-5H-thieno[3,2-c]quinoline-7-carboxylic acid

InChI

InChI=1S/C12H7NO3S/c14-11-8-3-4-17-10(8)7-2-1-6(12(15)16)5-9(7)13-11/h1-5H,(H,13,14)(H,15,16)

InChI Key

SIINIMHTUGVQHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)C3=C2SC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylate (1.0 eq, 618 mg, 2.38 mmol) was suspended in 10 ml of a mixture of MeOH, THF, and water (1:1:1, v:v:v). LiOH (2.0 eq, 114 mg, 4.76 mmol) was added and the mixture was stirred at room temperature for 2 hours. An additional amount of LiOH (114 mg) was added and the mixture was stirred for an hour. LiOH (50 mg) was added and the mixture stirred for an additional 2 hours. Water was added and the solution filtered through a pad of celite. The pad of celite was thoroughly washed with aqueous 1 N NaOH. The solution was acidified with 6 N aqueous HCl to induce precipitation of the expected material. Filtration and drying afforded 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylic acid as a yellow solid (562 mg, 96% yield). LCMS (ES): 95% pure, m/z 246 [M+1]+; 1H NMR (DMSO-d6, 400 MHz) δ 7.61 (d, J=5.2, 1H), 7.73 (dd, J=1.6, J=8.0, 1H), 7.88 (d, J=5.6, 1H), 7.92 (d, J=8.4, 1H), 8.02 (d, J=1.6, 1H), 11.92 (s, 1H), 13.21 (br. s, 1H) ppm.
Name
Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylate
Quantity
618 mg
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reactant
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114 mg
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114 mg
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50 mg
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mixture
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10 mL
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